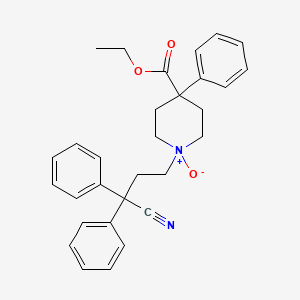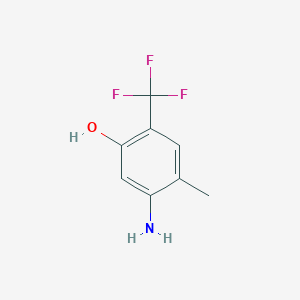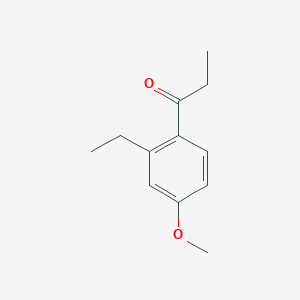
1-(2-Ethyl-4-methoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethyl-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of propiophenone, characterized by the presence of an ethyl group and a methoxy group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-4-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(2-Ethyl-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-(2-Ethyl-4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 1-(2-Ethyl-4-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the methoxy and ethyl groups can affect its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)propan-1-one: Lacks the ethyl group, which may influence its reactivity and applications.
1-(2-Methoxyphenyl)propan-1-one: Similar structure but with different substitution patterns on the phenyl ring.
1-(3,4-Dimethoxyphenyl)propan-1-one: Contains additional methoxy groups, potentially altering its chemical properties and applications.
Uniqueness
1-(2-Ethyl-4-methoxyphenyl)propan-1-one is unique due to the specific positioning of the ethyl and methoxy groups on the phenyl ring
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
1-(2-ethyl-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-9-8-10(14-3)6-7-11(9)12(13)5-2/h6-8H,4-5H2,1-3H3 |
InChI 键 |
BKQQFYIWBWADCC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)OC)C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


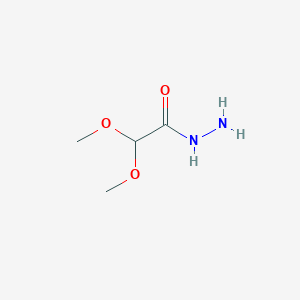

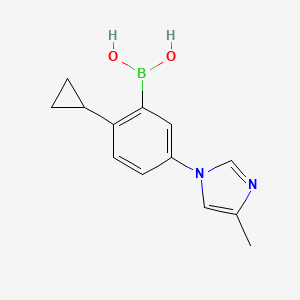
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)




![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
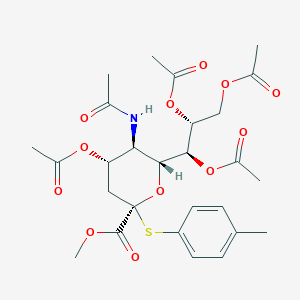
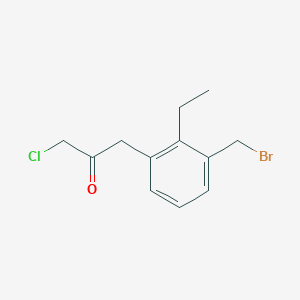
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
